3,4-Dinitrophenol
Overview
Description
3,4-Dinitrophenol is an organic compound with the molecular formula C6H4N2O5. It is a yellow crystalline solid that is soluble in organic solvents and aqueous alkaline solutions. This compound is a member of the dinitrophenols family, which are known for their use in various industrial applications, including as intermediates in the synthesis of dyes, explosives, and pesticides .
Biochemical Analysis
Biochemical Properties
3,4-Dinitrophenol acts as a protonophore, facilitating the transport of protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. By collapsing the proton motive force, this compound effectively uncouples oxidative phosphorylation, leading to increased oxygen consumption and heat production. The compound interacts with various enzymes and proteins involved in the electron transport chain, including ATP synthase, which is inhibited by the loss of the proton gradient .
Cellular Effects
The effects of this compound on cells are profound. By uncoupling oxidative phosphorylation, it increases the metabolic rate and oxygen consumption of cells. This leads to elevated heat production and can cause hyperthermia at high doses. The disruption of ATP synthesis affects various cellular processes, including cell signaling pathways, gene expression, and overall cellular metabolism. Cells may exhibit increased glycolysis to compensate for the reduced efficiency of ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the inner mitochondrial membrane and facilitating proton transport. This action dissipates the electrochemical gradient required for ATP synthesis. The compound does not directly inhibit any specific enzyme but rather disrupts the overall process of oxidative phosphorylation. This leads to a decrease in ATP levels and an increase in metabolic rate as cells attempt to generate energy through alternative pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Initially, there is a rapid increase in metabolic rate and heat production. Over time, the stability of the compound and its degradation products can influence its efficacy and toxicity. Long-term exposure to this compound can lead to sustained metabolic stress and potential cellular damage due to prolonged uncoupling of oxidative phosphorylation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can increase metabolic rate and promote weight loss. At higher doses, it can cause severe hyperthermia, organ damage, and even death. The threshold for toxic effects varies among different species and individual animals, making it challenging to establish a safe dosage range .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative phosphorylation. By uncoupling the electron transport chain from ATP synthesis, it affects the overall metabolic flux and energy balance within cells. The compound interacts with enzymes and cofactors involved in the electron transport chain, leading to increased oxygen consumption and altered metabolite levels .
Transport and Distribution
Within cells, this compound is transported across membranes primarily through passive diffusion due to its lipophilic nature. It can accumulate in various tissues, particularly those with high metabolic activity, such as the liver and muscles. The distribution of this compound within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
This compound primarily localizes to the mitochondria, where it exerts its uncoupling effects. The compound’s lipophilic nature allows it to integrate into the inner mitochondrial membrane, facilitating proton transport and disrupting the proton gradient. This subcellular localization is critical for its role in uncoupling oxidative phosphorylation and altering cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid, which introduces nitro groups at the 3 and 4 positions of the benzene ring. The reaction is typically carried out under controlled conditions to ensure the selective nitration of the phenol .
Industrial Production Methods: In an industrial setting, this compound is produced by the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at a temperature range of 50-60°C to achieve optimal yields. The product is then purified through recrystallization from suitable solvents .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitrophenol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium dithionite, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed:
Reduction: 3,4-Diaminophenol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3,4-Dinitrophenol has several applications in scientific research:
Mechanism of Action
3,4-Dinitrophenol exerts its effects by uncoupling oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound interacts with mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins, enhancing proton leakage and reducing the efficiency of ATP synthesis .
Comparison with Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol compound with similar uncoupling properties but different substitution positions on the benzene ring.
4,6-Dinitro-o-cresol: A related compound used as a pesticide with similar toxicological profiles.
Uniqueness: 3,4-Dinitrophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to selectively uncouple oxidative phosphorylation makes it a compound of interest in metabolic studies, despite its associated risks .
Properties
IUPAC Name |
3,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLOLDQYWQAREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206407 | |
Record name | 3,4-Dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-71-9 | |
Record name | 3,4-Dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dinitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dinitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DINITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I108F156M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.